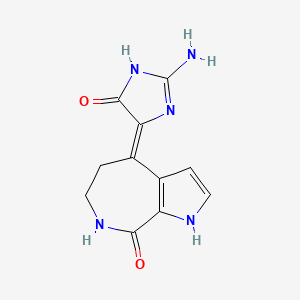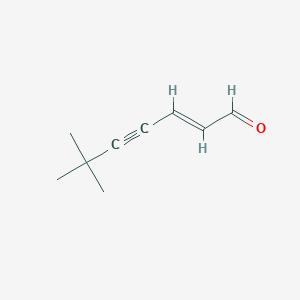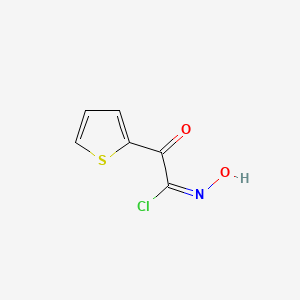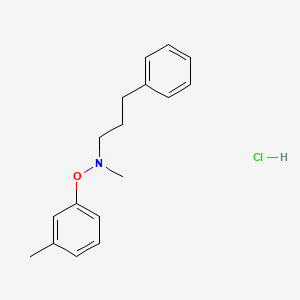
5/'-TBDMS-2,3/'-ANHYDRO-2/'-DEOXYURIDINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE: is a synthetic nucleoside analog It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 5’ position and an anhydro linkage between the 2’ and 3’ positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE typically involves multiple steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of 2’-deoxyuridine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the Anhydro Linkage: The protected nucleoside undergoes a cyclization reaction to form the anhydro linkage between the 2’ and 3’ positions. This step often involves the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: While specific industrial production methods for 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2’ and 3’ positions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the anhydro linkage, potentially converting it back to a diol structure.
Substitution: The TBDMS protecting group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the nucleoside.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., acetic acid) are used to remove the TBDMS group.
Major Products:
Oxidation Products: Various oxidized forms of the nucleoside.
Reduction Products: Diol derivatives.
Substitution Products: Deprotected nucleosides with free hydroxyl groups.
科学的研究の応用
Chemistry: 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE is used as a building block in the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study the mechanisms of nucleoside transport and metabolism. It serves as a model compound for understanding the behavior of nucleosides in biological systems.
Medicine: The compound has potential applications in antiviral and anticancer therapies. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry: In the pharmaceutical industry, 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool in drug discovery and development.
作用機序
The mechanism of action of 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE involves its incorporation into nucleic acids. Once inside the cell, the compound is phosphorylated by cellular kinases to form its active triphosphate form. This active form can then be incorporated into DNA or RNA by polymerases, leading to chain termination or mutations that inhibit viral replication or cancer cell growth.
Molecular Targets and Pathways:
DNA Polymerase: The compound targets DNA polymerase, leading to the incorporation of faulty nucleotides and subsequent chain termination.
RNA Polymerase: Similar to its action on DNA polymerase, the compound can also target RNA polymerase, disrupting RNA synthesis.
類似化合物との比較
2’,3’-Dideoxyuridine: Lacks the 2’ and 3’ hydroxyl groups, making it a potent inhibitor of reverse transcriptase.
5’-TBDMS-2’-Deoxyuridine: Similar to 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE but lacks the anhydro linkage.
2’,3’-Anhydro-2’-Deoxycytidine: Contains an anhydro linkage similar to 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE but with a cytidine base instead of uridine.
Uniqueness: 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE is unique due to the combination of the TBDMS protecting group and the anhydro linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
124288-67-1 |
|---|---|
分子式 |
C15H24N2O4Si |
分子量 |
324.45 |
同義語 |
5/'-TBDMS-2,3/'-ANHYDRO-2/'-DEOXYURIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxylic Acid Hydrochloride](/img/structure/B1141946.png)




![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
